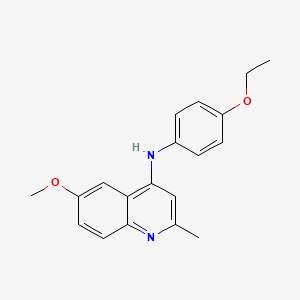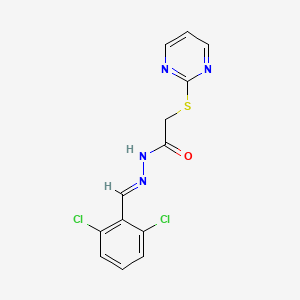![molecular formula C19H31N3O2 B5557810 4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5557810.png)
4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperazine derivatives often involves strategies such as the reaction of piperazine with various functionalized compounds to introduce desired substituents. For example, piperazines can be synthesized from 1-methyl piperazine and alkoxyphenyl isothiocyanates in ethereal solution, or by reacting 1-methyl piperazine with dibasic acid chlorides in benzene solution to obtain alkylene di-acyl-di-(1-methyl piperazides) (Y. Tung). This methodology may be adaptable for synthesizing the compound of interest by substituting with the appropriate functional groups.
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including 4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide, is critical for their biological activity. Structural analyses, such as X-ray crystallography, provide insights into the conformation and configuration of these molecules. For instance, the crystal structures of certain piperazine derivatives reveal their conformational preferences and intermolecular interactions, which are essential for understanding their chemical reactivity and interaction with biological targets (Cunico et al., 2009).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions that modify their chemical properties. The Bischler-Napieralski reaction, for example, has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into 3-arylmethylidene-4,5-dihydro-3H-pyrroles, demonstrating the versatility of piperazine compounds in chemical synthesis (E. J. Browne et al., 1981).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline form, are influenced by their molecular structure. These properties are crucial for their formulation and application in various scientific fields. Studies on the crystallization and polymorphism of piperazine compounds can offer valuable insights into their physical characteristics and stability (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including reactivity, stability, and interaction with other molecules, are fundamental aspects of their utility. Research into the synthesis and reactivity of specific piperazine derivatives provides a foundation for understanding the chemical behavior of similar compounds. For example, the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase activity highlight the chemical versatility and potential applications of piperazine derivatives in medicinal chemistry (H. Sugimoto et al., 1990).
Scientific Research Applications
Metabolic Pathways
The metabolism of novel antidepressants, such as Lu AA21004, involves oxidative processes leading to several metabolites, including a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol which is further oxidized to benzoic acid. These metabolic processes involve various cytochrome P450 enzymes, including CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6, highlighting the drug's complex biotransformation and the significance of metabolic studies in drug development (Hvenegaard et al., 2012).
Antimicrobial and Antiviral Properties
Piperazine derivatives have been identified for their potential as antibacterial and antiviral agents. For instance, novel piperazine-linked compounds show promising antibacterial activities against resistant strains of Staphylococcus aureus, indicating the therapeutic potential of piperazine derivatives in combating antibiotic resistance (Shroff et al., 2022). Additionally, bis(pyrazole-benzofuran) hybrids possessing piperazine linkers have shown potent bacterial biofilm and MurB enzyme inhibition, underlining their value in addressing bacterial pathogenicity and resistance mechanisms (Mekky & Sanad, 2020).
Analgesic and Antidepressive Effects
Certain δ-opioid agonists, including N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide derivatives like ADL5859 and ADL5747, exhibit significant oral bioavailability alongside analgesic and antidepressive effects in rat models. These findings suggest the potential of these compounds in chronic pain treatment, highlighting the importance of the δ-opioid mechanism in mediating these effects (Nozaki et al., 2012).
Antineoplastic Activities
Flumatinib, a novel antineoplastic tyrosine kinase inhibitor undergoing clinical trials for chronic myelogenous leukemia (CML), demonstrates the significance of piperazine derivatives in cancer therapy. The identification of flumatinib metabolites in CML patients provides insight into the drug's metabolic pathways, which is crucial for understanding its pharmacokinetics and optimizing its therapeutic efficacy (Gong et al., 2010).
properties
IUPAC Name |
4-[[4-(3-hydroxy-3-methylbutyl)phenyl]methyl]-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-19(2,24)10-9-16-5-7-17(8-6-16)15-21-11-13-22(14-12-21)18(23)20(3)4/h5-8,24H,9-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMODGHYIABFGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(2-pyrimidinyloxy)acetamide](/img/structure/B5557734.png)
![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5557737.png)


![(3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5557755.png)
![4-{3-[(3-benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5557775.png)
![4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B5557782.png)
![1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557784.png)
![1-(4-methoxy-3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557786.png)
![N-{2-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5557802.png)
![methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5557812.png)

![benzyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5557815.png)
![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5557822.png)